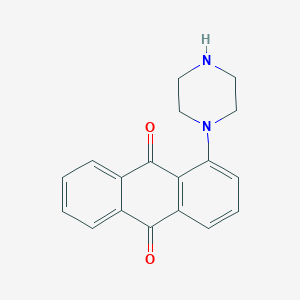
1-(1-piperazinyl)anthra-9,10-quinone
Übersicht
Beschreibung
1-(1-piperazinyl)anthra-9,10-quinone is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as AQ-RA 741 or Mitoxantrone, and it is a member of the anthracenedione family of drugs. The compound has been found to have potent antitumor and immunosuppressive properties, making it a valuable tool in cancer research.
Wirkmechanismus
The mechanism of action of 1-(1-piperazinyl)anthra-9,10-quinone involves the intercalation of the compound into DNA. This leads to the inhibition of DNA replication and transcription, ultimately resulting in the induction of apoptosis in cancer cells. The compound has also been found to have immunosuppressive properties, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1-(1-piperazinyl)anthra-9,10-quinone has been found to have several biochemical and physiological effects. The compound has been shown to inhibit topoisomerase II, an enzyme that plays a critical role in DNA replication and transcription. It also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-piperazinyl)anthra-9,10-quinone in lab experiments is its potent antitumor activity. The compound has been found to be effective against a wide range of cancer cells, making it a valuable tool in cancer research. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to have cardiotoxic effects, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the research on 1-(1-piperazinyl)anthra-9,10-quinone. One area of research is the development of new analogs of the compound that have improved efficacy and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to the compound in cancer patients. Additionally, the use of the compound in combination with other anticancer agents is an area of active research.
Wissenschaftliche Forschungsanwendungen
1-(1-piperazinyl)anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. The compound has been found to inhibit the growth of a wide range of cancer cells, including breast, lung, and prostate cancer cells. It works by intercalating into DNA, leading to the inhibition of DNA replication and transcription. This results in the induction of apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-piperazin-1-ylanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-17-12-4-1-2-5-13(12)18(22)16-14(17)6-3-7-15(16)20-10-8-19-9-11-20/h1-7,19H,8-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYNYOUTTSGHLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazin-1-yl-anthraquinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-(benzyloxy)-N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214706.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B5214711.png)
![ethyl 1-[(dimethylamino)sulfonyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B5214718.png)
![2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B5214720.png)
![4-butoxy-N-[1-[(methylamino)carbonyl]-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5214722.png)
![N-(2-furylmethyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5214726.png)
![3-{1-cyano-2-[3-(5-methyl-2-furyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzonitrile](/img/structure/B5214732.png)
![N-cyclopropyl-3-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5214740.png)
![(2-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5214742.png)
![2-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5214749.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B5214762.png)
![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5214781.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B5214786.png)